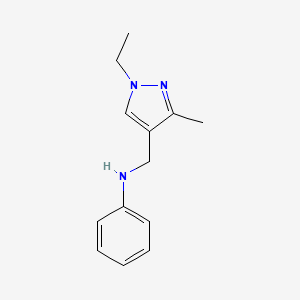

![molecular formula C17H20N6 B2956023 1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 313224-30-5](/img/structure/B2956023.png)

1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

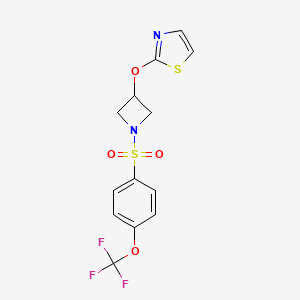

“1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” is a heterocyclic compound . It belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group .

Synthesis Analysis

While specific synthesis methods for “1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” were not found, similar compounds have been synthesized by reacting chalcone with guanidine hydrochloride . The synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Scientific Research Applications

Electro-Optic Device Fabrication

The compound has been utilized in the synthesis of organic non-linear optical (NLO) crystals, which are crucial for electro-optic device applications. These devices are integral in photonics, electro-optic modulation, frequency mixing, optical switching, and optical data storage. The material synthesized from this compound exhibits low dielectric constant and loss, indicating fewer defects and high quality, which is advantageous for electro-optic device fabrication .

Anticancer Activity

Derivatives of this compound have been designed and synthesized to study their ability to induce apoptosis and inhibit tubulin polymerization. These processes are essential in cancer treatment as they can prevent the growth and division of cancer cells. Specifically, certain derivatives have shown significant cytotoxic activity against various cancer cell lines, making them potential candidates for anticancer drugs .

Boronate Ester Stability Analysis

This compound serves as a model in the study of the stability of boronate esters. Understanding the stability of these esters is important for their application in different alcohols using LCMS techniques. This research can contribute to the development of new methods in synthetic chemistry and drug design .

Antibacterial Activity

Pyrazolo[3,4-d]pyrimidine derivatives, including those related to the compound , have been synthesized and tested for antibacterial activity against various bacterial strains. Some derivatives have shown higher antibacterial activity than standard drugs, indicating their potential as new antibacterial agents .

Future Directions

The future directions for “1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” and similar compounds include further development as multi-targeted kinase inhibitors with enhanced potency . They offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in cell signaling and growth.

Mode of Action

It is suggested that it may interact with its targets, possibly tyrosine kinases, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to induce apoptosis and inhibit tubulin polymerization , which are key processes in cell division and growth.

Pharmacokinetics

In silico studies of similar compounds suggest that they possess drug-like properties .

Result of Action

Similar compounds have been found to induce apoptosis in cancer cells , suggesting potential cytotoxic effects.

properties

IUPAC Name |

1-benzyl-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6/c1-21-7-9-22(10-8-21)16-15-11-20-23(17(15)19-13-18-16)12-14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDSBHHNYIGKKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2955948.png)

![Ethyl 2-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2955950.png)

![1-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2955954.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2955957.png)

![Tert-butyl 4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2955962.png)